1,4-Di(methyl-d3)-naphthalene
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Overview
Description
1,4-Di(methyl-d3)-naphthalene: is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,4-dimethylnaphthalene. This can be achieved through the reaction of 1,4-dimethylnaphthalene with deuterated reagents such as deuterium gas (D2) or deuterated solvents under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes using deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,4-Di(methyl-d3)-naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Di(methyl-d3)-naphthalene has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to analyze the structure and concentration of other compounds.
Biology: Employed in metabolic studies to trace the pathways of naphthalene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 1,4-Di(methyl-d3)-naphthalene primarily involves its role as a deuterated compound in analytical techniques. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.
Comparison with Similar Compounds
1,4-Dimethylnaphthalene: The non-deuterated version of the compound.
1,4-Diethyl-d3-naphthalene: A similar deuterated compound with ethyl groups instead of methyl groups.
1,4-Di(methyl-d3)-benzene: Another deuterated aromatic compound with a benzene ring instead of a naphthalene ring.
Uniqueness: 1,4-Di(methyl-d3)-naphthalene is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its isotopic properties provide distinct advantages in tracing and analyzing chemical reactions and metabolic pathways.
Biological Activity
1,4-Di(methyl-d3)-naphthalene is a deuterated derivative of 1,4-dimethylnaphthalene, characterized by the substitution of three hydrogen atoms in the methyl groups with deuterium. This isotopic labeling provides unique properties that are valuable for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and tracing experiments. While the specific biological activities of this compound are not extensively documented, its parent compound has been studied for various biological interactions that may provide insights into its potential effects.
- Molecular Formula : C₁₁H₈D₃
- Molecular Weight : Approximately 159.23 g/mol
The unique isotopic labeling of this compound allows researchers to track molecular interactions and transformations with high precision. This property is particularly useful in biochemical studies where understanding the behavior of specific molecules in complex biological systems is essential.
Biological Activity Overview
The biological activity of this compound can be inferred from studies on its parent compound, 1,4-dimethylnaphthalene. Research indicates that naphthalene derivatives may exhibit various biological activities, including:
Antimicrobial Activity
A study highlighted the antimicrobial properties of various naphthalene derivatives. Although specific data for this compound is lacking, its structural similarities to active compounds suggest it may also exhibit antimicrobial effects. Further research is needed to establish a clear profile.
Toxicological Assessments
Toxicity assessments of related compounds indicate potential risks associated with high concentrations of naphthalene derivatives. For instance, exposure to naphthalene has been linked to respiratory issues and skin irritation in humans. Understanding the toxicity of this compound through controlled studies will be crucial for determining its safety in various applications.
Applications in Research
The isotopic labeling of this compound makes it a valuable tool in:
- Nuclear Magnetic Resonance Spectroscopy : Used for tracking molecular dynamics and interactions.
- Biochemical Tracing Experiments : Facilitates the study of metabolic pathways and molecular interactions in living organisms.
Properties
IUPAC Name |
1,4-bis(trideuteriomethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSQLNWAIULLK-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C2=CC=CC=C21)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.